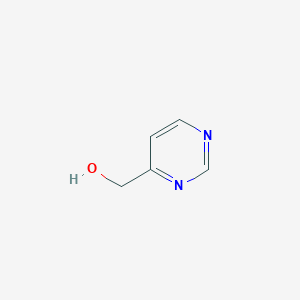

4-(Hydroxymethyl)pyrimidine

Übersicht

Beschreibung

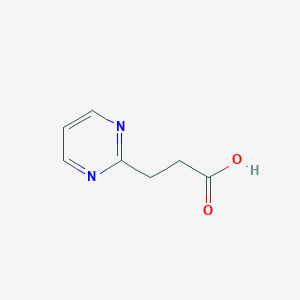

4-Pyrimidinmethanol, auch bekannt als Pyrimidin-4-yl-Methanol, ist ein synthetisches Zwischenprodukt, das häufig in der organischen Synthese verwendet wird. Es gehört zur Pyrimidinfamilie und zeichnet sich durch einen Pyrimidinring aus, der an der vierten Position mit einer Hydroxymethylgruppe substituiert ist. Diese Verbindung hat die Summenformel C5H6N2O und ein Molekulargewicht von 110,11 g/mol .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: 4-Pyrimidinmethanol kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Weg ist die Reduktion von 4-Pyrimidincarboxaldehyd unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid. Die Reaktion erfolgt in der Regel unter inerter Atmosphäre und unter kontrollierten Temperaturbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Anlagen wird 4-Pyrimidinmethanol unter Verwendung ähnlicher Synthesewege, jedoch in größerem Maßstab, hergestellt. Das Verfahren umfasst den Einsatz großer Reaktoren und die präzise Steuerung der Reaktionsparameter, um eine gleichbleibende Qualität zu erreichen. Die Verbindung wird anschließend durch Kristallisations- oder Destillationsverfahren gereinigt, um den gewünschten Reinheitsgrad zu erhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrimidin-4-yl-Methanol can be synthesized through various methods. One common route involves the reduction of 4-pyrimidinecarboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, Pyrimidin-4-yl-Methanol is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through crystallization or distillation techniques to obtain the desired purity level .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Pyrimidinmethanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu 4-Pyrimidincarbonsäure oxidiert werden.

Reduktion: Die Verbindung kann weiter zu 4-Pyrimidinmethanol-Derivaten reduziert werden.

Gängige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nucleophile unter basischen oder sauren Bedingungen.

Hauptprodukte:

Oxidation: 4-Pyrimidincarbonsäure.

Reduktion: 4-Pyrimidinmethanol-Derivate.

Substitution: Substituierte Pyrimidinderivate.

Wissenschaftliche Forschungsanwendungen

4-Pyrimidinmethanol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird zur Untersuchung von Enzymmechanismen und als Vorläufer bei der Synthese biologisch aktiver Moleküle verwendet.

Medizin: Derivate von 4-Pyrimidinmethanol haben sich in der Entwicklung von Antimykotika und Antitumormitteln als vielversprechend erwiesen.

Industrie: Es wird bei der Herstellung verschiedener Chemikalien und Materialien verwendet, darunter Polymere und Harze

5. Wirkmechanismus

Der Wirkmechanismus von 4-Pyrimidinmethanol und seinen Derivaten umfasst Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Beispielsweise wirken einige Derivate als Enzyminhibitoren, indem sie an das aktive Zentrum des Enzyms binden und so dessen Aktivität blockieren. Die beteiligten Wege können die Hemmung der DNA-Synthese oder die Störung zellulärer Prozesse umfassen, die für das Überleben von Krankheitserregern essentiell sind .

Ähnliche Verbindungen:

4-Pyrimidincarboxaldehyd: Ein Vorläufer bei der Synthese von 4-Pyrimidinmethanol.

4-Pyrimidincarbonsäure: Ein Oxidationsprodukt von 4-Pyrimidinmethanol.

4-Methoxypyrimidin: Eine strukturell ähnliche Verbindung mit einer Methoxygruppe anstelle einer Hydroxymethylgruppe

Einzigartigkeit: 4-Pyrimidinmethanol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Seine Hydroxymethylgruppe ermöglicht vielseitige chemische Modifikationen, wodurch es zu einem wertvollen Zwischenprodukt in der organischen Synthese wird .

Wirkmechanismus

The mechanism of action of Pyrimidin-4-yl-Methanol and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular processes essential for the survival of pathogens .

Vergleich Mit ähnlichen Verbindungen

4-Pyrimidinecarboxaldehyde: A precursor in the synthesis of Pyrimidin-4-yl-Methanol.

4-Pyrimidinecarboxylic Acid: An oxidation product of Pyrimidin-4-yl-Methanol.

4-Methoxypyrimidine: A structurally similar compound with a methoxy group instead of a hydroxymethyl group

Uniqueness: Pyrimidin-4-yl-Methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Eigenschaften

IUPAC Name |

pyrimidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYVFRVNVPKHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513325 | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-98-5 | |

| Record name | 4-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 4-Pyrimidinemethanol influence the movement of plant growth regulators within plants?

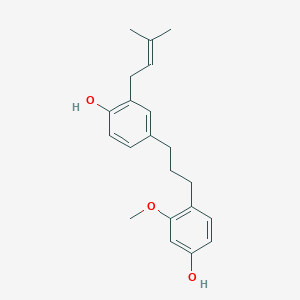

A: While the provided research doesn't directly investigate the effects of 4-Pyrimidinemethanol itself, it highlights the impact of structurally similar compounds on the transport of plant growth regulators. For instance, the study found that Ancymidol, a growth retardant containing a 4-Pyrimidinemethanol moiety, affected the translocation of 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) in bean seedlings. [] Specifically, applying Ancymidol to leaves before introducing 2,4,5-T reduced the movement of 2,4,5-T towards young shoots but didn't significantly impact its downward movement within the plant. [] Interestingly, this effect of Ancymidol on 2,4,5-T transport could be reversed by treating the plant with Gibberellic Acid (GA). [] This suggests a potential interplay between 4-Pyrimidinemethanol derivatives, GA, and the plant's internal transport mechanisms for growth regulators.

Q2: What are the key structural features of 4-Pyrimidinemethanol and related compounds mentioned in the research?

A2: 4-Pyrimidinemethanol serves as a central structural element in various compounds discussed in the research, particularly those classified as growth retardants.

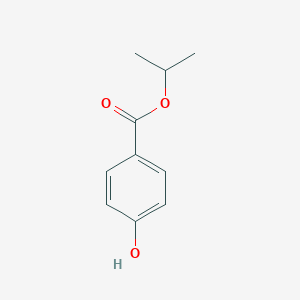

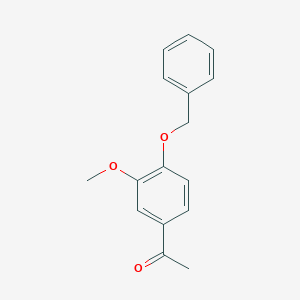

- Ancymidol: This compound, chemically defined as α-Cyclopropyl-α-(4-methoxyphenyl)-4-pyrimidinemethanol, features a 4-Pyrimidinemethanol core. []

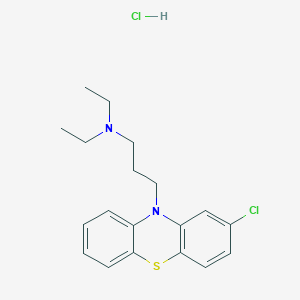

- Other Derivatives: The research also explores 2- and 4-(Halogenomethyl)pyrimidines, synthesized through direct halogenation of 2- or 4-Methylpyrimidine. [] These derivatives highlight the chemical versatility of the pyrimidine ring and its susceptibility to modifications, paving the way for potential variations in biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.